1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine
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Overview
Description
1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H13ClN2. It is characterized by the presence of a chloro and methyl group on a phenyl ring, attached to an ethane backbone with two amine groups. This compound is used primarily in research and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine typically involves the diamination of alkenes. One common method is the electrocatalytic 1,2-diamination of aryl alkenes using sulfamides. This reaction is performed under mild conditions and does not require transition metal catalysts or oxidizing reagents, making it environmentally friendly .
Industrial Production Methods
the principles of electrocatalytic diamination can be scaled up for industrial applications, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Simpler amines.
Substitution: Azides or thiols derivatives.
Scientific Research Applications
1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and proteins. The amine groups can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function. The chloro and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine
- 1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine
- 1-(2-Chloro-6-methylphenyl)ethane-1,2-diamine
Uniqueness
1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This positioning influences its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(2-chloro-5-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
InChI Key |
KIFQPPCWISPYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(CN)N |
Origin of Product |
United States |
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